molecular formula C17H17N3 B14224859 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- CAS No. 827323-00-2

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)-

Cat. No.: B14224859
CAS No.: 827323-00-2
M. Wt: 263.34 g/mol
InChI Key: IZJGXKKCJOLITJ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- is a complex organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 3-position and a 3-phenyl-1-piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with 3-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler pyridine derivative with a carbonitrile group at the 3-position.

    2-Chloro-3-pyridinecarbonitrile: A pyridine derivative with a chloro and carbonitrile group.

    6-Amino-3-pyridinecarbonitrile: Contains an amino group at the 6-position and a carbonitrile group at the 3-position.

Uniqueness

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- is unique due to the presence of the 3-phenyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarbonitrile derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

827323-00-2

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

6-(3-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3/c18-11-14-8-9-17(19-12-14)20-10-4-7-16(13-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,12,16H,4,7,10,13H2

InChI Key

IZJGXKKCJOLITJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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